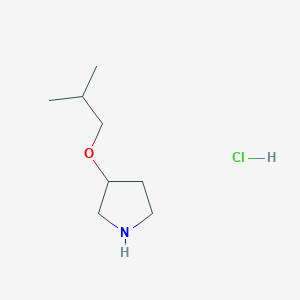
1-Methyl-4-(piperidin-4-yl)piperazin-2-one dihydrochloride
Vue d'ensemble
Description
“1-Methyl-4-(piperidin-4-yl)piperazin-2-one dihydrochloride” is a chemical compound with the molecular formula C10H21N3. It is a solid at room temperature . It is used as a reagent in the preparation of Wee1 inhibitor and use thereof as antitumor agents .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H21N3/c1-12-6-8-13(9-7-12)10-2-4-11-5-3-10/h10-11H,2-9H2,1H3 . The piperazine ring adopts a chair conformation with the methyl group in an equatorial position .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 183.3 . It has a refractive index of n20/D 1.508 . The compound is very soluble with a solubility of 16.9 mg/ml .Applications De Recherche Scientifique
Enantioselective Synthesis in Pharmaceutical Chemistry
The compound has been mentioned in the context of synthesizing a potent calcitonin gene-related peptide (CGRP) receptor antagonist, highlighting its role in the development of stereoselective and economical synthesis methods for pharmaceutical compounds. The research described the synthesis of a hydrochloride salt involving chiral indazolyl amino ester subunits, indicating its utility in the precise and scalable production of pharmaceuticals (Cann et al., 2012).
Biological Evaluation and Molecular Docking
A study focused on the synthesis and biological evaluation of substituted piperidines and (2-methoxyphenyl)piperazines, starting from key intermediates related to the compound . It highlighted the relevance of these compounds in understanding receptor interactions, with molecular docking analysis providing insights into structure-activity relationships (Penjisevic et al., 2016).
Inhibitor Synthesis and Evaluation
Research highlighted the synthesis of novel (4-piperidinyl)-piperazine derivatives as ACC1/2 non-selective inhibitors, emphasizing the role of the compound in developing inhibitors with therapeutic potential. The study underscored the importance of optimizing substituents on the piperidine ring to identify compounds with potent inhibitory activities in enzyme and cell-based assays (Chonan et al., 2011).
Safety And Hazards
The compound has the hazard statements H314-H302+H312, indicating that it causes severe skin burns and eye damage, and is harmful if swallowed or in contact with skin . The precautionary statements include P264-P270-P280-P303+P361+P353-P304+P340-P305+P351+P338-P310-P330-P331-P363-P403-P501, which provide guidance on how to handle the compound safely .
Propriétés
IUPAC Name |
1-methyl-4-piperidin-4-ylpiperazin-2-one;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N3O.2ClH/c1-12-6-7-13(8-10(12)14)9-2-4-11-5-3-9;;/h9,11H,2-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPANAEDDNTYOJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1=O)C2CCNCC2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4-(piperidin-4-yl)piperazin-2-one dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[3-(Dimethylamino)propyl]-10,11-dihydro-5H-dibenzo[b,f]azepin-2-yl methyl 2,3,4-tri-O-acetyl-beta-L-glucopyranosiduronate](/img/structure/B1429928.png)
![1-{4-[(Difluoromethyl)sulfanyl]phenyl}ethan-1-amine hydrochloride](/img/structure/B1429929.png)
![2-[2-(3-methyl-1H-1,2,4-triazol-5-yl)morpholin-4-yl]propanoic acid dihydrochloride](/img/structure/B1429930.png)
![8-Cyclopropyl-3-hydrazinyl-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B1429933.png)

![[1,2,4]Triazolo[4,3-a]pyrazin-5-amine](/img/structure/B1429935.png)
![2',3'-Dihydrospiro[cyclopropane-1,1'-indene]-3-ylmethanamine hydrochloride](/img/structure/B1429940.png)
![Methyl 2-[(prop-2-en-1-yl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B1429941.png)

![2-{[4-(Propan-2-yl)phenyl]sulfanyl}ethanimidamide hydrochloride](/img/structure/B1429944.png)
![Methyl[2-(propane-2-sulfonyl)ethyl]amine hydrochloride](/img/structure/B1429946.png)